Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate
Description
Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS: 1095822-21-1) is a pyrimidine derivative characterized by a dichlorinated pyrimidine core linked to an ethyl acetate moiety. This compound is synthesized via nucleophilic substitution reactions, such as the condensation of 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde with ethanol under reflux conditions . Its molecular formula is C₈H₈Cl₂N₂O₂ (MW: 235.07), and it serves as a key intermediate in medicinal chemistry for synthesizing adenosine receptor inhibitors and other bioactive molecules .
Properties
IUPAC Name |
ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-2-14-6(13)3-5-7(9)11-4-12-8(5)10/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNVHLAMRJXIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717783 | |
| Record name | Ethyl (4,6-dichloropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095822-21-1 | |
| Record name | Ethyl (4,6-dichloropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the interactions of pyrimidine derivatives with biological molecules.
Medicine: It is investigated for potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biochemical assays or drug development. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Ester Group Variations
Substitution of the ethyl ester group with methyl or other alkyl chains significantly impacts physicochemical properties. For example:
Key Findings :
Chlorine Substitution Patterns
The number and position of chlorine atoms on the pyrimidine ring influence electronic properties and reactivity:
Key Findings :
Functional Group Modifications
Replacement of chlorine with other groups alters biological and chemical profiles:
Key Findings :
Pyrimidine Core Modifications
Variations in the heterocyclic core structure lead to divergent applications:
Biological Activity
Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate is a chemical compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, applications in pharmacology, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with two chlorine substituents at the 4 and 6 positions and an ethyl acetate moiety at the 2 position. Its molecular formula is C₉H₈Cl₂N₂O₂, and it has a molecular weight of approximately 235.08 g/mol. The presence of chlorine atoms enhances its lipophilicity and potential receptor binding affinity, which may contribute to its biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors involved in microbial metabolism and plant defense mechanisms. Such interactions are crucial for understanding its therapeutic potential and safety profile.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in preclinical studies, suggesting potential applications in treating inflammatory diseases.
- Antitumor Potential : Some research indicates that derivatives of dichloropyrimidine compounds can inhibit tumor growth, highlighting the need for further investigation into the antitumor efficacy of this compound.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives, including this compound, for their antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations.
- Anti-inflammatory Research :
- Antitumor Activity :
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Two chlorine substitutions at positions 4 and 6 | Antimicrobial, anti-inflammatory |
| Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate | Three chlorine substitutions | Antimicrobial, antitumor |
| Ethyl 2-(4-chloropyrimidin-5-yl)acetate | Single chlorine substitution | Less reactive than dichloro analogs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
